![molecular formula C61H108N2O7 B14183714 N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea CAS No. 848920-34-3](/img/structure/B14183714.png)
N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a urea core flanked by two phenyl rings, each substituted with three octyloxy groups at the 3, 4, and 5 positions. The presence of these bulky octyloxy groups imparts significant steric hindrance, influencing the compound’s reactivity and solubility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea typically involves the reaction of 3,4,5-tris(octyloxy)aniline with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds as follows:
Step 1: Preparation of 3,4,5-tris(octyloxy)aniline by alkylation of 3,4,5-trihydroxyaniline with octyl bromide in the presence of a base such as potassium carbonate.
Step 2: Reaction of 3,4,5-tris(octyloxy)aniline with phosgene or a phosgene equivalent (e.g., triphosgene) to form the corresponding isocyanate intermediate.
Step 3: Coupling of the isocyanate intermediate with another equivalent of 3,4,5-tris(octyloxy)aniline to yield N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea.
Industrial Production Methods: Industrial production of N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions: N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized under strong oxidative conditions, leading to the formation of quinones.
Reduction: The urea moiety can be reduced to form corresponding amines under reducing conditions.
Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenylurea derivatives.
科学研究应用
N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea involves its interaction with specific molecular targets and pathways. The bulky octyloxy groups can influence the compound’s binding affinity and selectivity towards target proteins or enzymes. The urea moiety can form hydrogen bonds with active site residues, stabilizing the compound-protein complex and modulating the biological activity.
相似化合物的比较
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]urea: Known for its use as an organocatalyst in organic transformations.
N,N’-Bis[3,4,5-tris(methoxy)phenyl]urea: Similar structure but with methoxy groups instead of octyloxy groups, leading to different solubility and reactivity profiles.
Uniqueness: N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea is unique due to the presence of long octyloxy chains, which impart significant steric hindrance and influence its solubility and reactivity. This makes it a valuable compound for applications requiring specific molecular interactions and properties.
属性
CAS 编号 |
848920-34-3 |
|---|---|
分子式 |
C61H108N2O7 |
分子量 |
981.5 g/mol |
IUPAC 名称 |
1,3-bis(3,4,5-trioctoxyphenyl)urea |
InChI |
InChI=1S/C61H108N2O7/c1-7-13-19-25-31-37-43-65-55-49-53(50-56(66-44-38-32-26-20-14-8-2)59(55)69-47-41-35-29-23-17-11-5)62-61(64)63-54-51-57(67-45-39-33-27-21-15-9-3)60(70-48-42-36-30-24-18-12-6)58(52-54)68-46-40-34-28-22-16-10-4/h49-52H,7-48H2,1-6H3,(H2,62,63,64) |
InChI 键 |
CMERILMYMMQVNS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CC(=CC(=C1OCCCCCCCC)OCCCCCCCC)NC(=O)NC2=CC(=C(C(=C2)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


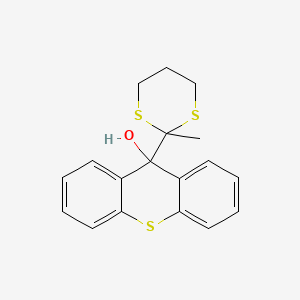
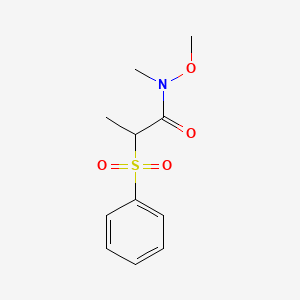

![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
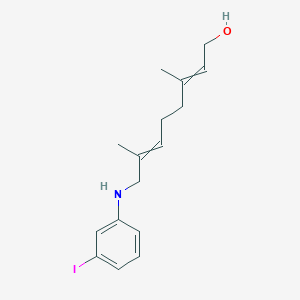

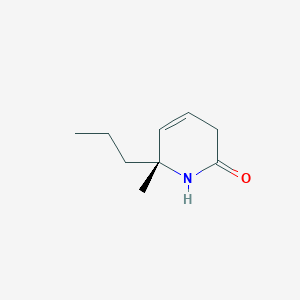

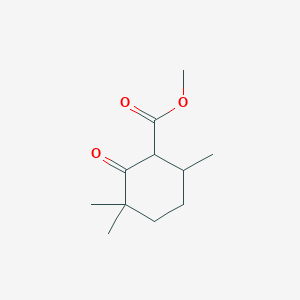
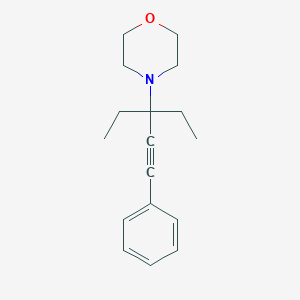

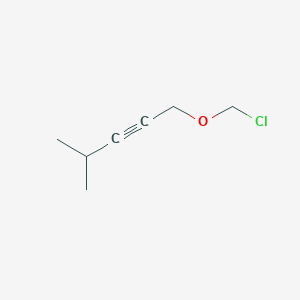
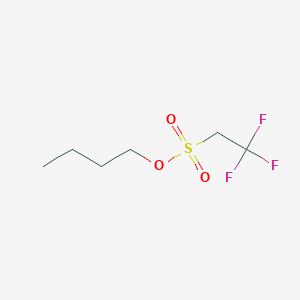
![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
